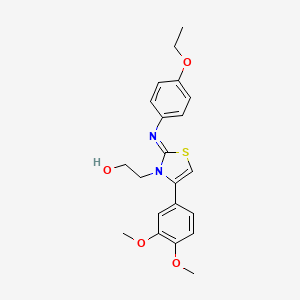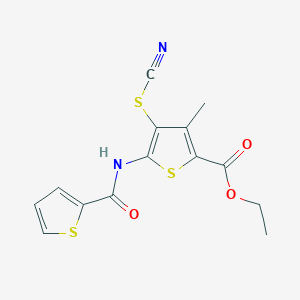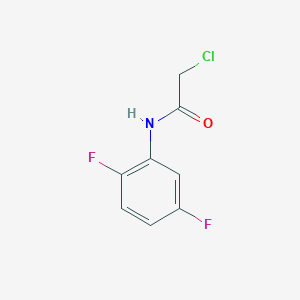![molecular formula C30H28FNO4 B2892478 1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone CAS No. 850903-00-3](/img/structure/B2892478.png)
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone” is a chemical compound with the CAS Number: 865546-37-8 . It has a molecular weight of 317.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20FNO3/c1-21-17-9-12-7-8-20-16 (15 (12)10-18 (17)22-2)11-23-14-5-3-13 (19)4-6-14/h3-6,9-10,16,20H,7-8,11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, oxygen, and nitrogen atoms, as well as the carbon skeleton.Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.36 . It’s a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .科学的研究の応用
Molecular Sensing and Logic Gates
The compound's derivatives demonstrate potential in molecular sensing, particularly as chemosensors for metal ions. A study presents a chemosensor based on a naphthalene-quinoline conjugate, showcasing the compound's ability to act as a sensitive ratiometric sensor for Al3+ ions, with further application as a secondary sensor for F− ions. This application is significant for environmental monitoring and medical diagnostics, where precise detection of specific ions is crucial (Roy, Dey, & Roy, 2016).
Electronic and Optical Materials
Research into dihydroquinazolinone derivatives, closely related to the queried compound, reveals their utility in creating materials with significant photophysical properties. These materials demonstrate changes in their properties depending on solvent polarity, indicating potential applications in optoelectronic devices and sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Anticancer Research
Compounds structurally similar to 1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone have been explored for their cytotoxic activities. For example, acronycine analogues in the benzo[c]pyrano[3,2-h]acridin-7-one series have shown cytotoxic activities against murine leukemia cells in vitro, indicating potential applications in cancer treatment research (Bongui, Elomri, Cahard, Tillequin, Pfeiffer, Pierré, & Seguin, 2005).
Organic Synthesis and Chemical Reactions
The compound's framework is conducive to various organic synthesis reactions, leading to novel materials with potential applications in drug development and materials science. For instance, studies on the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones demonstrate the versatility of naphthalene derivatives in creating compounds with unique chemical properties (Seki, Aizawa, Sugaoi, Kimura, & Ohkura, 2008).
Pharmacology
Naphthoquinones, closely related to the queried compound, have been extensively reviewed for their pharmacological properties, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This broad spectrum of biological activities highlights the potential of such compounds in pharmaceutical research and drug development (Mbaveng & Kuete, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FNO4/c1-34-28-16-22-14-15-32(30(33)17-21-8-5-7-20-6-3-4-9-25(20)21)27(26(22)18-29(28)35-2)19-36-24-12-10-23(31)11-13-24/h3-13,16,18,27H,14-15,17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUTTZXVZDYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)

![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)
![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)

![N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2892407.png)
![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)
![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)
![2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2892416.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)